2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, substituted with ethyl, fluorophenyl, and acetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of ethyl, fluorophenyl, and acetamide groups through substitution reactions.
Reaction Conditions: Typical conditions may include the use of solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation or nitration reactions can introduce additional functional groups.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions may include controlled temperatures and pressures to ensure desired outcomes.
Major Products: The products formed depend on the specific reactions and conditions used, but may include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide include other pyrido[4,3-d]pyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-18(13-29)24(32)30(23(28-20)16-5-7-17(25)8-6-16)14-22(31)27-21-9-4-15(2)12-19(21)26/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARSVXDLOXWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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